

Preliminary studies on UpApU biological activity

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Compound of Interest

Compound Name: UpApU

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An In-Depth Technical Guide to the Preliminary Biological Activity of STING Agonists, a Class of Cyclic Dinucleotides Likely Encompassing **UpApU**

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the preliminary biological activities of cyclic dinucleotides (CDNs) that function as agonists of the Stimulator of Interferon Genes (STING) pathway. While the specific term "**UpApU**" is not found in standard scientific literature, it is presumed to be a non-standard nomenclature for a cyclic dinucleotide containing uridine and adenosine monophosphates. This document will therefore focus on the well-characterized biological activities of known STING-activating CDNs, which are pivotal in innate immunity and are under active investigation as therapeutic agents, particularly in cancer immunotherapy.

The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage.

[1] Activation of this pathway leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which orchestrate a robust anti-pathogen and anti-tumor immune response.[2] This guide details the quantitative aspects of this activation, the experimental protocols to measure it, and the signaling cascades involved.

Quantitative Data on the Biological Activity of STING Agonists

The biological activity of STING agonists can be quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data for representative STING agonists, including the endogenous ligand 2'3'-cGAMP and synthetic analogs.

Table 1: In Vitro Activity of STING Agonists

Compound	Assay System	Readout	EC50 Value	Reference
2'3'-cGAMP	Human PBMCs	IFN- β Secretion	~70 μ M	[3]
2'3'-cGAMP	THP-1 cells	IFN- β Secretion	124 μ M	[3]
2'3'-cGAMP	THP-1 Luciferase Reporter	IFN-dependent Luciferase	42 \pm 4.1 μ M	[4]
diABZI-amine	THP1-Dual Reporter Cells	IRF-inducible Luciferase	0.144 \pm 0.149 nM	[5]
diABZI-V/C-DBCO	THP1-Dual Reporter Cells	IRF-inducible Luciferase	1.47 \pm 1.99 nM	[5]
diABZI	Human PBMCs	IFN- β Secretion	130 nM	[6]
ADU-S100	THP-1 Dual Reporter Cells	IRF3-mediated Luciferase	3.03 μ g/mL	[7]
ADU-S100	THP-1 Dual Reporter Cells	NF- κ B-mediated SEAP	4.85 μ g/mL	[7]
KAS-08	THP-1 ISG Reporter	ISG Reporter Activity	330 nM	[8]
GF3-002	THP-1 Luciferase Reporter	IFN-dependent Luciferase	29 \pm 1.6 μ M	[4]

Table 2: STING Binding Affinity of STING Agonists

Compound	Method	Target	Binding Affinity (Kd or IC50)	Reference
DMXAA	Isothermal Titration Calorimetry	Murine STING	~130 nM	[6]
SR-717	Competitive Radioligand Binding Assay	Human STING	IC50 = 7.8 μ M	[6]
GF3-002	Microscale Thermophoresis	WT STING CTD	kD of 3.2 ± 1.7 μ M	[4]

Table 3: In Vivo Anti-Tumor Efficacy of STING Agonists

Compound	Tumor Model	Administration	Outcome	Reference
DMXAA	B16.SIY melanoma	Intratumoral	Complete tumor elimination in the majority of mice.	[9]
diABZI	B16F10 melanoma	Intraperitoneal (30 mg/kg)	Maximally inhibited tumor growth and prolonged survival.	[6]
MSA-1	MC38 colon carcinoma	Intratumoral	100% complete responses at the highest tolerated dose.	[10]
ALG-031048	CT26 colon carcinoma	Intratumoral	90% tumor regression.	[10]
BMS-986301	CT26 colon carcinoma	Single dose with anti-PD1	80% complete regression of injected and non-injected tumors.	[10]
STING-NPs (cGAMP)	B16-F10 melanoma	Intravenous	Significant improvements in median survival time with α PD-L1.	[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of STING agonists.

STING Activation Reporter Assay in THP-1 Cells

This assay measures the activation of the IRF (Interferon Regulatory Factor) and NF- κ B pathways downstream of STING activation using a luciferase or secreted alkaline phosphatase

(SEAP) reporter system.[12]

Materials:

- THP-1 Dual™ Reporter Cells (InvivoGen) or similar IRF/NF-κB reporter cell line.
- Complete culture medium (e.g., RPMI 1640 with 10% FBS, 2 mM L-glutamine, 100 µg/ml Normocin™, 100 U/ml-100 µg/ml Pen-Strep).
- STING agonist of interest.
- 96-well white, clear-bottom microplate.
- Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System, BPS Bioscience).
- Luminometer.

Protocol:

- Seed THP-1 Dual™ cells at a density of approximately 40,000 cells per well in a 96-well plate in 75 µl of assay medium.[13]
- Prepare serial dilutions of the STING agonist at 4-fold the final desired concentration in assay medium.
- Add 25 µl of the diluted agonist to the respective wells. For unstimulated controls, add 25 µl of assay medium.
- Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.[13]
- Equilibrate the plate and the luciferase assay reagent to room temperature.
- Add 100 µl of the luciferase assay reagent to each well and gently rock the plate for 15-30 minutes at room temperature.[13]
- Measure the luminescence using a luminometer.

- **Data Analysis:** Subtract the average background luminescence from cell-free control wells. The fold induction is calculated relative to the unstimulated control wells. EC50 values can be determined by plotting the dose-response curve.

Quantification of Cytokine Secretion by ELISA

This protocol describes the measurement of secreted IFN- β from cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

- Human or mouse immune cells (e.g., PBMCs, bone marrow-derived macrophages).
- Complete culture medium.
- STING agonist of interest.
- IFN- β ELISA kit (e.g., from R&D Systems, BioLegend).
- 96-well ELISA plate.
- Plate reader capable of measuring absorbance at the appropriate wavelength.

Protocol:

- Plate the cells at the desired density in a 24-well or 96-well plate and allow them to adhere if necessary.
- Stimulate the cells with various concentrations of the STING agonist for a specified period (e.g., 18-24 hours).[\[14\]](#)
- Collect the cell culture supernatants and centrifuge to remove any cells or debris.
- Perform the ELISA according to the manufacturer's instructions. This typically involves: a. Coating the plate with a capture antibody. b. Blocking the plate. c. Adding the standards and samples (supernatants). d. Adding a detection antibody. e. Adding an enzyme-conjugated secondary antibody. f. Adding the substrate and stopping the reaction.

- Measure the absorbance using a plate reader.
- Data Analysis: Generate a standard curve using the recombinant IFN- β standards provided in the kit. Calculate the concentration of IFN- β in the samples by interpolating from the standard curve.

Western Blot for Phosphorylation of STING Pathway Proteins

This protocol details the detection of phosphorylated STING, TBK1, and IRF3 as a measure of pathway activation.

Materials:

- Cells of interest (e.g., THP-1, mouse embryonic fibroblasts).
- STING agonist.
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Protein quantification assay (e.g., BCA assay).
- SDS-PAGE gels and running buffer.
- Transfer buffer and PVDF or nitrocellulose membrane.
- Blocking buffer (e.g., 5% BSA in TBST).
- Primary antibodies against phospho-STING, total STING, phospho-TBK1, total TBK1, phospho-IRF3, and total IRF3.
- HRP-conjugated secondary antibody.
- Chemiluminescent substrate.
- Imaging system.

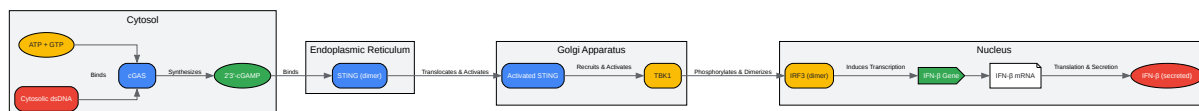
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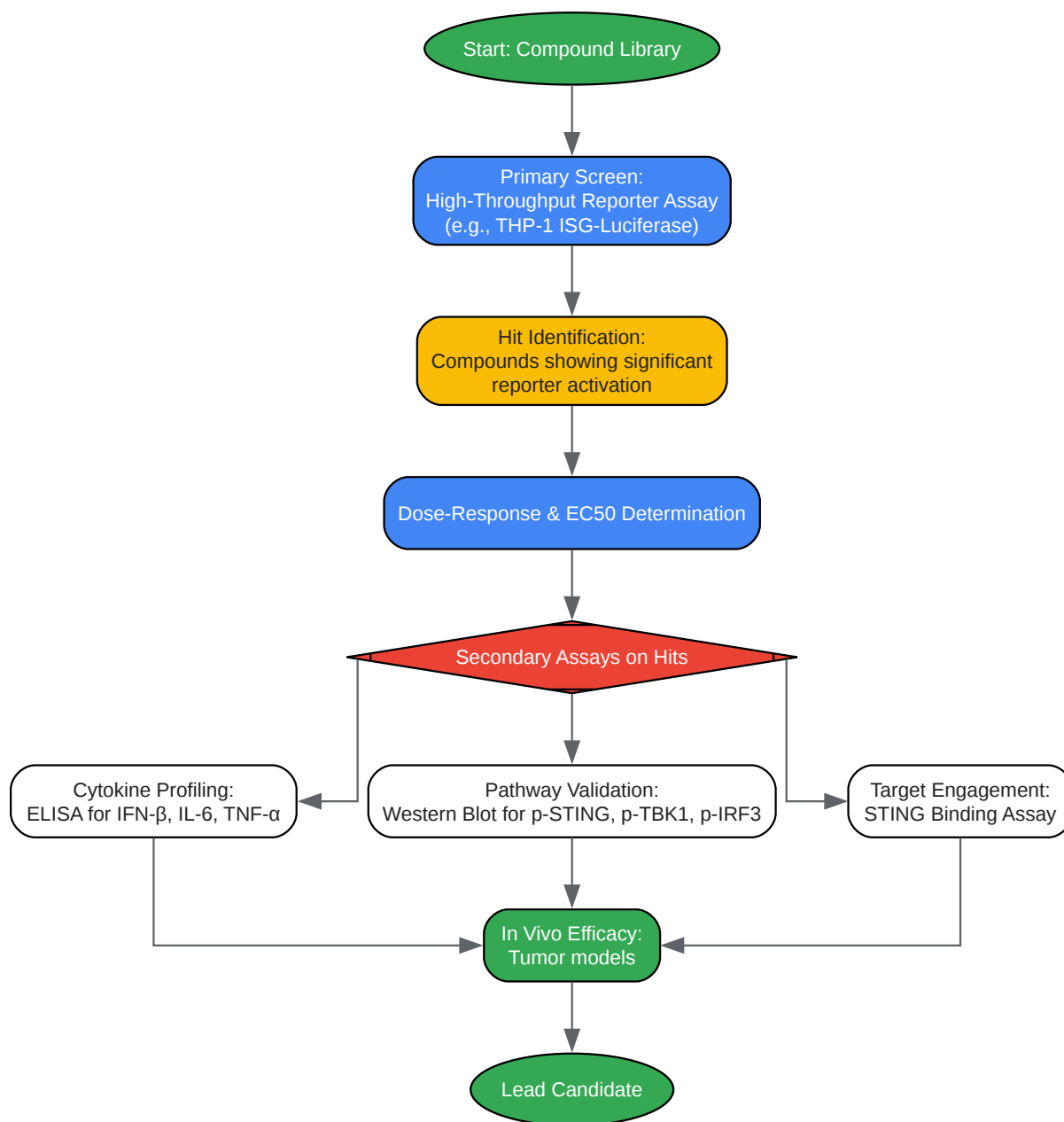
- Plate cells and stimulate with the STING agonist for the desired time (e.g., 1-6 hours).
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Clarify the lysates by centrifugation and determine the protein concentration.
- Denature the protein samples by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathways and Experimental Workflows

cGAS-STING Signaling Pathway

The following diagram illustrates the canonical cGAS-STING signaling pathway, leading to the production of type I interferons.





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